Butyraldoxime as a Preferred Substrate for Aldoxime Dehydratase (Oxd): Structural Basis for Biocatalytic Nitrile Synthesis
Butyraldoxime and its closest homolog propionaldoxime were co-crystallized with aldoxime dehydratase (OxdRE) from Rhodococcus erythropolis to compare substrate binding modes. The n-butyraldoxime-bound OxdRE structure was solved at 1.8 Å resolution, while the propionaldoxime-bound complex was solved at a slightly higher resolution of 1.6 Å [1]. Although both compounds serve as substrates, the structural data reveal that butyraldoxime occupies the enzyme's active site in a manner that directly coordinates to the heme iron, a binding mode that distinguishes aliphatic aldoximes from aromatic counterparts (e.g., pyridine-2-aldoxime, which is a poor substrate) and that may inform differential catalytic efficiencies for downstream nitrile production [1]. This crystallographic evidence supports the preferential use of butyraldoxime over aromatic oximes in biocatalytic dehydration reactions.
| Evidence Dimension | Enzyme-substrate complex resolution |
|---|---|
| Target Compound Data | 1.8 Å (n-butyraldoxime-bound OxdRE) |
| Comparator Or Baseline | 1.6 Å (propionaldoxime-bound OxdRE) |
| Quantified Difference | Propionaldoxime-bound complex exhibits 0.2 Å higher resolution |
| Conditions | X-ray crystallography of recombinant OxdRE from Rhodococcus erythropolis |
Why This Matters
For researchers developing biocatalytic nitrile synthesis routes, the high-resolution structural characterization of butyraldoxime bound to OxdRE confirms its suitability as a model substrate for studying enzyme mechanism and for engineering improved aldoxime dehydratases.
- [1] Sawai, H., Sugimoto, H., Kato, Y., Asano, Y., Shiro, Y., & Aono, S. (2009). X-ray crystal structure of Michaelis complex of aldoxime dehydratase. Journal of Biological Chemistry, 284(46), 32089-32096. View Source
